Cas no 91-55-4 (2,3-Dimethylindole)

2,3-Dimethylindole structure
2,3-Dimethylindole structure
2,3-Dimethylindole
91-55-4
C10H11N
145.201042413712
MFCD00005617
34606
7053

2,3-Dimethylindole Properties

Names and Identifiers

    • 2,3-Dimethyl-1H-indole
    • 2,3-Dimethylindole
    • 2.3-Dimethylindole
    • NSC 24936
    • 1H-Indole, 2,3-dimethyl-
    • INDOLE, 2,3-DIMETHYL-
    • 2,3-dimethyl indole
    • TFW7O9HWZK
    • PYFVEIDRTLBMHG-UHFFFAOYSA-N
    • PubChem7334
    • 2,3-Dimethyl-1H-indole #
    • s213
    • HMS1648J03
    • NSC24936
    • BBL025939
    • STL377851
    • TRA0032781
    • NCGC0
    • D1579
    • Q27289944
    • Z56867202
    • SCHEMBL154593
    • NCGC00331571-01
    • D-5350
    • EN300-17046
    • 2,3-Dimethylindole, >=97%
    • EINECS 202-076-2
    • 2,3-dimethyl-1h-indol
    • AKOS000445202
    • InChI=1/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H
    • AB00444231-03
    • NSC-24936
    • AC-11743
    • LS-82921
    • CHEMBL3252119
    • FT-0641910
    • F2190-0646
    • AS-56969
    • DTXSID6059027
    • UNII-TFW7O9HWZK
    • FT-0609715
    • AMY23189
    • 91-55-4
    • DIMETHYLINDOLE, 2,3-
    • F12404
    • CS-W010999
    • MFCD00005617
    • 2,3-Dimethyl-1H-indole (ACI)
    • Indole, 2,3-dimethyl- (7CI, 8CI)
    • DB-057262
    • NS00039401
    • SY048829
    • BDBM50612697
    • +Expand
    • MFCD00005617
    • PYFVEIDRTLBMHG-UHFFFAOYSA-N
    • 1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3
    • C1C=C2NC(C)=C(C2=CC=1)C
    • 116662

Computed Properties

  • 145.08900
  • 1
  • 0
  • 0
  • 145.089
  • 11
  • 144
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.8
  • nothing
  • 0
  • 15.8

Experimental Properties

  • 2.78470
  • 15.79000
  • 1.6030 (estimate)
  • 285°C(lit.)
  • 104.0 to 108.0 deg-C
  • 285°C/750mm
  • Phylloid crystals
  • Soluble in ethanol \ ether and concentrated hydrochloric acid, slightly soluble in hot water and petroleum
  • 1.0641 (estimate)

2,3-Dimethylindole Security Information

2,3-Dimethylindole Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,3-Dimethylindole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003G13-1g
2,3-Dimethylindole
91-55-4 95%
1g
$28.00 2024-04-20
A2B Chem LLC
AB59943-1g
2,3-Dimethylindole
91-55-4 95%
1g
$4.00 2024-05-20
Aaron
AR003G9F-1g
2,3-Dimethylindole
91-55-4 97%
1g
$5.00
abcr
AB110715-25 g
2,3-Dimethylindole, 97%; .
91-55-4 97%
25 g
€75.90 2023-07-20
Ambeed
A366114-1g
2,3-Dimethyl-1H-indole
91-55-4 97%
1g
$5.0
Apollo Scientific
OR10173-25g
2,3-Dimethyl-1H-indole
91-55-4 97%
25g
£63.00 2023-09-02
Chemenu
CM147760-25g
2,3-Dimethylindole
91-55-4 95%+
25g
$102 2021-08-05
Enamine
EN300-17046-0.05g
2,3-dimethyl-1H-indole
91-55-4 95%
0.05g
$19.0 2023-09-20
eNovation Chemicals LLC
D760197-250g
2,3-Dimethylindole
91-55-4 97%
250g
$410 2022-09-08
Fluorochem
223002-1g
2,3-Dimethyl-1H-indole
91-55-4 95%
1g
£10.00 2022-02-28

2,3-Dimethylindole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetic acid
Reference
Phosphorus(V) oxide-methanesulfonic acid
Dixon, Lisa A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Ethanol ;  10 min, rt
1.2 -
Reference
Synthesis of substituted indoles using continuous flow micro reactors
Wahab, Ben; et al, Tetrahedron, 2010, 66(21), 3861-3865

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Tin dichloride dihydrate ;  40 °C
1.2 50 min, 40 °C
Reference
SnCl2·2H2O-an alternative to Lewis acidic ionic liquids
Arumugam, Pandurangan; et al, Chemistry Letters, 2006, 35(6), 632-633

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane
Reference
Role of phosphorus adducts in the indolization reaction between arylhydrazones and phosphorus trichloride
Baccolini, Graziano; et al, Tetrahedron, 1987, 43(12), 2755-60

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Aniline
Reference
Halogenated ketones. I. The bromination of acetone and methyl ethyl ketone
Catch, J. R.; et al, Journal of the Chemical Society, 1948, 272, 272-5

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ;  24 h, 800 psi, 120 °C
Reference
[(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketones
Cabrera, A.; et al, Tetrahedron Letters, 2011, 52(50), 6758-6762

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: 2,2,6,6-Tetramethylpiperidine ,  Tris(pentafluorophenyl)borane Solvents: Toluene ;  16 h, 110 °C
Reference
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles
Basak, Shyam; et al, ACS Catalysis, 2020, 10(8), 4835-4840

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Xylene ;  24 h, 150 °C
Reference
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles
Basak, Shyam; et al, ACS Catalysis, 2020, 10(8), 4835-4840

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 2885997-69-1 Solvents: Methanol ;  24 h, 110 °C
Reference
α-Methylation of Ketones and Indoles Catalyzed by a Manganese(I) PCNHCP Pincer Complex with Methanol as a C1 Source
Thenarukandiyil, Ranjeesh; et al, Organometallics, 2023, 42(1), 62-71

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Pentacarbonylchlororhenium ,  1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ;  24 h, 140 °C
Reference
Rhenium(I)-Catalyzed C-Methylation of Ketones, Indoles, and Arylacetonitriles Using Methanol
Shee, Sujan; et al, Journal of Organic Chemistry, 2021, 86(9), 6943-6951

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Platinum (carbon-supported) ;  14 h, 1 bar, 100 °C
Reference
C-Methylation of Alcohols, Ketones, and Indoles with Methanol Using Heterogeneous Platinum Catalysts
Siddiki, S. M. A. Hakim; et al, ACS Catalysis, 2018, 8(4), 3091-3103

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Acetonitrile ;  0.17 h, rt; 59 psi, rt → 90 °C; 50 h, 59 psi, 90 °C; 50 h, 59 psi, 90 °C
Reference
Synthesis of indoles by palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes: Methyl indole-4-carboxylate
Soederberg, Bjoern C.; et al, Organic Syntheses, 2003, 80, 75-84

Synthetic Circuit 13

Reaction Conditions
Reference
Product subclass 4: palladium-alkene complexes
Takacs, J. M.; et al, Science of Synthesis, 2002, 1, 319-387

Synthetic Circuit 14

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: 2,2,2-Trifluoroethanol ,  Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ;  20 h, reflux
Reference
Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium Catalyst
Wu, Jianjun; et al, Angewandte Chemie, 2013, 52(27), 6983-6987

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Copper Solvents: Dimethylformamide ;  8 h, 120 °C
Reference
Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and Alcohols
Damodara, Dandu; et al, Advanced Synthesis & Catalysis, 2014, 356(1), 189-198

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol
Reference
DBU, a highly efficient reagent for the facile regeneration of (hetero)arylamines from their acetamides and benzamides: influence of solvent, temperature, and microwave irradiation
Chakrabarty, Manas; et al, Synthetic Communications, 2002, 32(2), 265-272

Synthetic Circuit 18

Reaction Conditions
Reference
Effect of steric factors in a heterogeneous-catalytic E. Fischer reaction. XII. Heterogeneous-catalytic E. Fischer reaction
Suvorov, N. N.; et al, Zhurnal Organicheskoi Khimii, 1981, 17(4), 745-8

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  3.5 min, rt → 150 °C; 10 min, 150 °C
Reference
One-pot, three-component Fischer indolization-N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles
Hughes-Whiffing, Christopher A.; et al, Organic & Biomolecular Chemistry, 2021, 19(3), 627-634

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 1-(4-sulfobutyl)-3-[3-(trihydroxysilyl)propyl]-, 4-methylbenzene… (silica supported) Solvents: Ethanol ;  4 h, rt
Reference
Novel and Efficient Heterogeneous 4-Methylbenzenesulfonic Acid-Based Ionic Liquid Supported on Silica Gel for Greener Fischer Indole Synthesis
Hu, Yu-Lin; et al, Catalysis Letters, 2016, 146(5), 968-976

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrafluoroborate Solvents: Methanol ;  7 h, reflux
Reference
GREEN SYNTHESIS OF 2,3,4,9-TETRAHYDRO-1H-CARBAZOLES/2,3-DIMETHYLINDOLES CATALYZED BY [BMIM(BF4)] IONIC LIQUID IN METHANOL
Shrungesh Kumar, Tamatakallu O.; et al, Organic Communications, 2013, 6(1), 31-40

2,3-Dimethylindole Raw materials

2,3-Dimethylindole Preparation Products

2,3-Dimethylindole Suppliers

J&K Scientific
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(CAS:91-55-4)
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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(CAS:91-55-4)
TANG SI LEI
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:91-55-4)
A LA DING
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